molecular formula C4H6N4S B083893 4,5-Diaminopyrimidine-2-thiol CAS No. 14623-58-6

4,5-Diaminopyrimidine-2-thiol

Cat. No. B083893
CAS RN: 14623-58-6
M. Wt: 142.19 g/mol
InChI Key: KDVXWCSUTDEXFF-UHFFFAOYSA-N
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Description

4,5-Diaminopyrimidine-2-thiol is a compound with the molecular formula C4H6N4S . It is an intermediate in the synthesis of Nisin, a compound that was first introduced as a good preservative and was later discovered to have antibacterial activity against gram-positive bacteria .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In situ generations of nucleophilic species of S-centered from 4,6-diaminopyrimidine-2(1H)-thione with pentachloropyridine have been described .


Molecular Structure Analysis

The molecular structure of 4,5-Diaminopyrimidine-2-thiol consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure also includes a sulfur atom, making it a thiol .


Chemical Reactions Analysis

The chemical reactions of 4,5-Diaminopyrimidine-2-thiol involve the formation of thioxopyrimidines and their condensed analogs based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction can be controlled to afford the single product in 68% yield .


Physical And Chemical Properties Analysis

4,5-Diaminopyrimidine-2-thiol is a solid at room temperature . It has a molecular weight of 142.182 Da .

Scientific Research Applications

  • Inhibition of Glycinamide Ribonucleotide Transformylase (GART) : A study by Varney et al. (1997) focused on the synthesis of 5-thia-2,6-diamino-4(3H)-oxopyrimidine inhibitors of GART, which were designed using the X-ray crystal structure of human GART. These compounds showed potent cell growth inhibition and selectivity for the de novo purine biosynthesis pathway (Varney et al., 1997).

  • Dihydrofolate Reductase (DHFR) Inhibitors as Antitumor Agents : Gangjee et al. (2007) synthesized classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential DHFR inhibitors and antitumor agents. These compounds demonstrated significant inhibition of tumor cell growth in culture (Gangjee et al., 2007).

  • Oligonucleotide-Peptide Hybrids for Antisense Inhibitors : Ede et al. (1994) developed methods for preparing 5'-thiol oligonucleotides, which are useful for the synthesis of oligonucleotide-peptide hybrids. These hybrids have potential as antisense inhibitors of gene expression (Ede et al., 1994).

  • Antimicrobial Activity : Sayed et al. (2006) studied derivatives of 4,6-Diamino-1H-pyrimidine-2-thione for their antimicrobial properties. Many of the synthesized compounds showed promising antimicrobial activity (Sayed et al., 2006).

  • In Vitro-Refolding of Antibody Fragments : Patil et al. (2008) explored heteroaromatic thiol compounds, including pyridine and pyrimidine derivatives, for the in vitro-refolding of antibody fragments. This study highlights the usefulness of aromatic thiol compounds in biochemical applications (Patil et al., 2008).

  • Development of Thiazolo[4,5-d]pyrimidines as Therapeutics : Kuppast and Fahmy (2016) reviewed the medicinal significance of thiazolo[4,5-d]pyrimidines. These compounds have been developed for a range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory applications (Kuppast & Fahmy, 2016).

Mechanism of Action

The 4,6-diaminopyrimidine thiol-modified AuNPs have the ability to affect protein synthesis through inhibiting the function of bacterial tRNA .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been discussed in detail . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given .

properties

IUPAC Name

5,6-diamino-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c5-2-1-7-4(9)8-3(2)6/h1H,5H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVXWCSUTDEXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)NC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901501
Record name NoName_627
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diaminopyrimidine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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